N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide
Description
This compound is a thiazole derivative characterized by a 1,3-thiazole core substituted at positions 2, 4, and 5. Key structural features include:
- Position 4: A phenyl group, enhancing aromatic interactions in biological systems.
- Position 2: A sulfanyl group linked to a cyclopropylcarbamoylmethyl moiety, introducing steric and electronic complexity.
The cyclopropyl group may improve metabolic stability, while the thiazole core is common in bioactive molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Properties
IUPAC Name |
N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-11(2)16(23)21-17-15(12-6-4-3-5-7-12)20-18(25-17)24-10-14(22)19-13-8-9-13/h3-7,11,13H,8-10H2,1-2H3,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPUTSYAQDRDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H19N3O2S2
- Molecular Weight : 373.5 g/mol
- CAS Number : 946272-18-0
The biological activity of this compound is primarily attributed to its structural features, particularly the thiazole moiety and the cyclopropyl group. The thiazole ring is known for its ability to interact with various biological targets, including enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity due to its unique steric and electronic properties, which can improve interactions with target proteins.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects could be linked to its ability to inhibit specific pathways involved in inflammation. Thiazole derivatives have been studied for their role in modulating inflammatory responses, particularly through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
-
In Vitro Studies :
- A study evaluating the cytotoxicity of various thiazole derivatives found that compounds with similar structures to this compound exhibited significant cytotoxic effects on cancer cell lines. The IC50 values were comparable to standard chemotherapeutic agents, indicating potential as an anticancer agent .
- In Vivo Studies :
Comparative Analysis
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | Structure | 373.5 g/mol | Antimicrobial, Anti-inflammatory |
| BMS-582949 | Structure | 375.5 g/mol | p38α MAP kinase inhibitor |
Comparison with Similar Compounds
Structural Analog Analysis
The compound shares structural motifs with two pharmacopeial thiazole derivatives (PF 43(1), 2017) :
Compound y :
Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate
- Key differences: Contains a hydroperoxypropan-2-yl substituent on the thiazole ring (position 4), which is highly reactive and may confer oxidative properties. Lacks the cyclopropylcarbamoyl group, reducing steric hindrance compared to the target compound.
Compound z :
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide
- The hydroxy and carbamate groups may enhance solubility but reduce membrane permeability. Absence of the isobutyramide group limits direct comparison in hydrophobic interactions.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s cyclopropylcarbamoyl group provides a balance of metabolic stability and moderate lipophilicity, unlike the reactive hydroperoxide in Compound y or the polar ureido groups in Compound z.
- The isobutyramide group may enhance oral bioavailability compared to Compound z’s carbamate and hydroxy substituents, which could limit absorption.
- Compound y’s hydroperoxide moiety suggests a role in redox-related mechanisms, diverging from the target compound’s likely enzyme inhibition profile.
Research Findings and Hypotheses
- Metabolic Stability : The cyclopropyl group in the target compound may reduce CYP450-mediated oxidation, a common issue with hydroperoxide-containing analogs like Compound y .
- Target Selectivity : The phenyl and isobutyramide groups could favor interactions with hydrophobic enzyme pockets (e.g., kinases), whereas Compound z’s polar structure might favor nucleic acid binding.
- Toxicity : Compound y’s hydroperoxide group raises concerns about oxidative stress, whereas the target compound’s substituents suggest a safer profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
